molecular formula C18H22ClN B14676168 3,3-Diphenylcyclopentanemethylamine hydrochloride CAS No. 39617-57-7

3,3-Diphenylcyclopentanemethylamine hydrochloride

Cat. No.: B14676168
CAS No.: 39617-57-7
M. Wt: 287.8 g/mol
InChI Key: YTQSRKGRMBCRCH-UHFFFAOYSA-N
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Description

3,3-Diphenylcyclopentanemethylamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentane ring substituted with two phenyl groups and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenylcyclopentanemethylamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions using benzene and suitable alkylating agents.

    Amination: The methylamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopentane derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylcyclopentanemethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3,3-Diphenylcyclopentanemethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diphenylcyclopentanemethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylcyclopentanone: A ketone derivative with similar structural features.

    3,3-Diphenylcyclopentanol: An alcohol derivative with a hydroxyl group.

    3,3-Diphenylcyclopentylamine: An amine derivative without the methyl group.

Uniqueness

3,3-Diphenylcyclopentanemethylamine hydrochloride is unique due to the presence of both phenyl groups and the methylamine group on the cyclopentane ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

39617-57-7

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

(3,3-diphenylcyclopentyl)methanamine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c19-14-15-11-12-18(13-15,16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,15H,11-14,19H2;1H

InChI Key

YTQSRKGRMBCRCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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